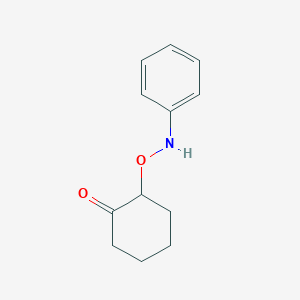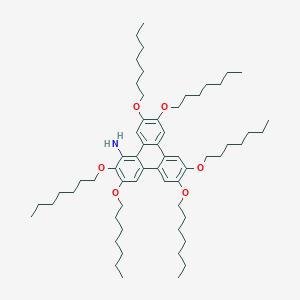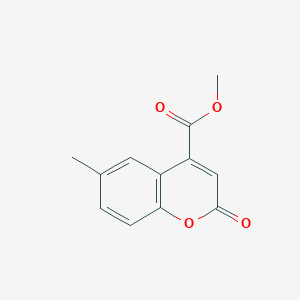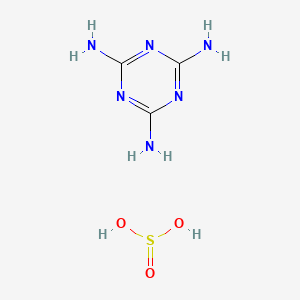![molecular formula C8H16N2O B14255619 N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide CAS No. 367493-08-1](/img/structure/B14255619.png)
N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide is an organic compound with a unique structure that includes both amide and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide can be synthesized through the reaction of acrylamide with dimethylamine and acetone. The reaction typically involves the following steps:
Reaction of Acrylamide with Dimethylamine: Acrylamide reacts with dimethylamine in the presence of a catalyst to form an intermediate.
Addition of Acetone: The intermediate is then reacted with acetone under controlled temperature and pressure conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Catalyst Selection: Choosing an appropriate catalyst to enhance the reaction rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure the reaction proceeds efficiently.
Purification: Using techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include water, methanol, and acetone.
Major Products Formed
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted amides.
Scientific Research Applications
N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(Dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
Uniqueness
Its structure allows for versatile interactions in various chemical and biological systems .
Properties
CAS No. |
367493-08-1 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[2-(dimethylamino)propan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C8H16N2O/c1-6-7(11)9-8(2,3)10(4)5/h6H,1H2,2-5H3,(H,9,11) |
InChI Key |
ZJNJMZPAARXDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(NC(=O)C=C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)

![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)

![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)



![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)

![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

